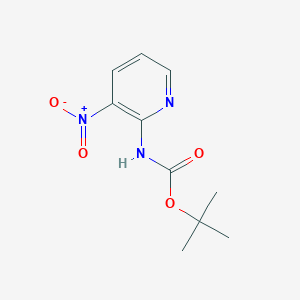

tert-Butyl (3-nitropyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-nitropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-8-7(13(15)16)5-4-6-11-8/h4-6H,1-3H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPGHKYVWVVVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679894 | |

| Record name | tert-Butyl (3-nitropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040363-53-8 | |

| Record name | tert-Butyl (3-nitropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl (3-nitropyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 238.24 g/mol. The compound features a tert-butyl group, a nitro-substituted pyridine ring, and a carbamate functional group, which contribute to its biological reactivity and pharmacological properties.

Research indicates that the nitro group present in the pyridine ring enhances the compound's reactivity, potentially facilitating interactions with various biological targets. Specifically, this compound has been identified as a promising inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. Inhibition of these kinases can lead to antiproliferative effects on cancer cells, suggesting its potential as an anticancer agent.

Anticancer Activity

The compound has demonstrated significant inhibitory activity against specific CDKs, supporting its candidacy for anticancer drug development. Studies have shown that compounds with similar structures exhibit potent antitumor effects, indicating that modifications in substituents can influence both chemical reactivity and biological activity .

Inhibition Studies

Several studies have focused on the binding affinity and inhibitory effects of this compound on CDKs. These studies utilize various techniques such as molecular docking and kinetic assays to elucidate the interaction mechanisms between the compound and its targets .

Comparative Analysis

A comparative analysis of related compounds highlights how structural variations impact biological activity. For instance, modifications in the pyridine ring or the carbamate moiety can lead to enhanced potency against cancer cell lines or improved selectivity towards specific biological targets.

| Compound | CDK Inhibition Activity | Antimicrobial Activity (MIC μM) |

|---|---|---|

| This compound | Significant | Not specifically studied |

| Related Compound A | Moderate | 0.39 |

| Related Compound B | High | 0.78 |

Comparison with Similar Compounds

Research Findings and Limitations

- Crystallography : While highlights X-ray crystallography for tert-butyl hydroxylamine derivatives, structural data for the main compound is unavailable, limiting conformational analysis .

- Purity and Handling : Compounds like tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate () emphasize high purity (>95%) for reproducibility, a standard likely applicable to the main compound .

- Hazard Data : Nitro-containing compounds may pose explosive risks under specific conditions, though hazards for this compound remain unconfirmed .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (3-nitropyridin-2-yl)carbamate typically involves the conversion of a suitably substituted pyridine carboxylic acid or halide precursor into the carbamate derivative by introducing the tert-butyl carbamate protecting group. Key steps include:

- Activation of the pyridine ring or carboxylic acid functionality.

- Introduction of the tert-butyl carbamate moiety via carbamoylation.

- Nitration or starting from a nitro-substituted pyridine derivative.

Preparation from 2-Bromonicotinic Acid Derivatives

A well-documented approach begins with 2-bromonicotinic acid or its analogs, which are converted into tert-butyl carbamate derivatives through reaction with diphenyl phosphoryl azide (DPPA) in tert-butanol under heating conditions.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | 2-Bromonicotinic acid + diphenyl phosphoryl azide (DPPA) + tert-butanol, heated at 80–95 °C for 2–3 hours | 39.8% to 99% (varies by procedure) | Reaction often performed under inert atmosphere (N2) to prevent side reactions; triethylamine (TEA) sometimes added to neutralize acid byproducts. |

| 2 | Workup involves aqueous washes (H2O, NaHCO3, brine), drying over Na2SO4, and purification by silica gel chromatography | — | Purification critical for removing phosphoryl byproducts; eluent systems typically ethyl acetate/petroleum ether mixtures. |

This method yields tert-butyl (2-bromopyridin-3-yl)carbamate, which can be further functionalized to introduce the nitro group at the 3-position or used as a precursor for nucleophilic substitution reactions.

- Using 3.0 g (13.0 mmol) of 2-bromonicotinic acid with 3.9 g DPPA in 26 mL tert-butanol at 80 °C for 3 h gave a 99% yield of the carbamate intermediate.

- Variations with triethylamine and reflux conditions yielded 76% of the product.

- Lower yields (~39.8%) were reported with scaled-up reactions and different stirring times.

Nucleophilic Substitution and Lithiation Approaches

From the bromopyridinyl carbamate intermediate, lithiation with n-butyllithium (n-BuLi) at low temperatures (-75 to -65 °C) followed by reaction with electrophiles (e.g., aldehydes) can afford functionalized derivatives. This step is important for introducing substituents that may be precursors for nitration or other modifications.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | tert-Butyl (2-bromopyridin-3-yl)carbamate + n-BuLi (2.4 M) in dry THF at -75 to -65 °C under N2 | 64.9% | Temperature control critical to avoid side reactions |

| 2 | Addition of electrophile (e.g., 4-piperidinaldehyde), stirring at 0 °C for 1 h | — | Followed by quenching with saturated NH4Cl and extraction |

This approach allows for selective functionalization at the 3-position, which can be further converted to nitro derivatives if needed.

Direct Synthesis of Nitro-Substituted Carbamates

While direct nitration of tert-butyl pyridinyl carbamates is less commonly reported due to potential side reactions, some syntheses start from nitro-substituted pyridine derivatives.

- Synthesis of tert-butyl methyl(5-nitropyridin-2-yl)carbamate was achieved by alkylation of carbamic acid esters with methyl iodide in the presence of sodium hydride in DMF at 0 °C for 2 hours, yielding 99% product.

Though this example is for the 5-nitro isomer, it illustrates that nitro-substituted pyridine carbamates can be prepared via carbamate formation followed by alkylation or other modifications.

Base-Mediated Intramolecular Decarboxylative Synthesis (Related Methodologies)

Recent advances in carbamate synthesis involve base-mediated intramolecular decarboxylation of alkanoyloxycarbamates to form alkylamines, which can be adapted for carbamate synthesis on pyridine rings.

- Cesium carbonate (Cs2CO3) in acetonitrile at 100 °C was found optimal for decarboxylative amination reactions, yielding up to 85% product.

- Protection and deprotection strategies using tert-butyldimethylsilyl groups and benzoyl chlorides have been reported to prepare carbamate intermediates with high yields (~90%).

While these methods are more general, they provide insights into advanced strategies that could be adapted for this compound synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Comments |

|---|---|---|---|---|---|

| DPPA-mediated carbamate formation | 2-Bromonicotinic acid | Diphenyl phosphoryl azide, tert-butanol, TEA | 80–95 °C, 2–3 h, inert atmosphere | 39.8–99% | Widely used; requires careful purification |

| Lithiation and electrophilic substitution | tert-Butyl (2-bromopyridin-3-yl)carbamate | n-BuLi, dry THF, electrophiles | -75 to 0 °C, N2 atmosphere | ~65% | Enables further functionalization |

| Alkylation of nitro-carbamates | Carbamic acid esters (nitro-substituted) | Sodium hydride, methyl iodide, DMF | 0 °C, 2 h | 99% | High yield; example for 5-nitro isomer |

| Base-mediated decarboxylative amination | Alkanoyloxycarbamates | Cs2CO3, CH3CN | 100 °C, 1 h | 57–85% | Advanced method; adaptable |

Research Findings and Considerations

- The DPPA method is the most established for preparing tert-butyl carbamates from pyridine carboxylic acids, with yields highly dependent on reaction scale, temperature control, and purification techniques.

- Lithiation approaches enable selective functionalization but require stringent low-temperature conditions and inert atmosphere to avoid side reactions.

- Direct nitration after carbamate formation is challenging; hence, starting from nitro-substituted pyridine derivatives or performing nitration prior to carbamate formation is preferred.

- Base-mediated decarboxylative methods represent a promising route for carbamate synthesis, offering mild conditions and good yields, though their direct application to nitropyridinyl carbamates needs further exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.